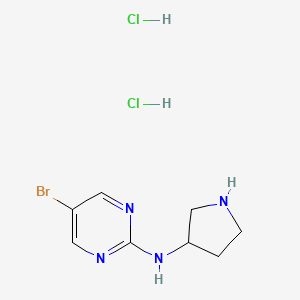

5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-bromo-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZMBKDPVTSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=C(C=N2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrCl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 5-Bromo-2-chloropyrimidine : A crucial intermediate that provides the 5-bromo substitution on the pyrimidine ring.

- Pyrrolidin-3-amine or pyrrolidine : Provides the pyrrolidin-3-yl substituent through nucleophilic substitution.

- Hydrochloric acid : Used to convert the free base into the dihydrochloride salt for improved stability and solubility.

General Synthetic Strategy

The synthesis typically proceeds via nucleophilic aromatic substitution (SNAr) of the 2-chloropyrimidine derivative by the pyrrolidin-3-yl amine. The chlorine atom at the 2-position of the pyrimidine ring is displaced by the nucleophilic nitrogen of the pyrrolidine ring, resulting in the formation of the N-(pyrrolidin-3-yl)pyrimidin-2-amine scaffold bearing a bromine atom at the 5-position.

Detailed Preparation Method

Preparation of 5-Bromo-2-chloropyrimidine

- Reaction : 2-Hydroxy-5-bromopyrimidine is treated with phosphorus oxychloride (POCl3) in the presence of an organic amine base such as triethylamine.

- Conditions : The reaction is conducted under nitrogen atmosphere at 80–85°C for approximately 6 hours.

- Outcome : The hydroxyl group at the 2-position is replaced by chlorine, yielding 5-bromo-2-chloropyrimidine.

- Purification : The reaction mixture is cooled, and the product is isolated by crystallization or extraction.

- Industrial Note : A one-step method combining hydrobromic acid, hydrogen peroxide, and POCl3 improves efficiency and yield in large-scale production.

Nucleophilic Substitution with Pyrrolidin-3-amine

- Reaction : 5-Bromo-2-chloropyrimidine reacts with pyrrolidin-3-amine or pyrrolidine under nucleophilic substitution conditions.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate the reaction.

- Catalysts/Additives : Magnesium oxide nanoparticles have been reported to catalyze this substitution, enhancing reaction efficiency and yield.

- Conditions : The reaction is typically carried out at elevated temperatures (e.g., 80–120°C) under inert atmosphere to avoid side reactions.

- Purification : After completion, the crude product is purified by recrystallization or chromatographic techniques to isolate the pure N-(pyrrolidin-3-yl)pyrimidin-2-amine bearing the 5-bromo substituent.

Formation of the Dihydrochloride Salt

- Procedure : The free base amine is dissolved in an appropriate solvent (e.g., ethanol or water), and excess hydrochloric acid is added to form the dihydrochloride salt.

- Isolation : The salt precipitates out or is isolated by solvent evaporation and recrystallization.

- Advantages : The dihydrochloride salt form improves the compound’s chemical stability, handling properties, and solubility for further applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine synthesis | 2-Hydroxy-5-bromopyrimidine, POCl3, triethylamine, N2 atmosphere | 80–85 | ~6 | Nitrogen protection avoids oxidation |

| Nucleophilic substitution | 5-Bromo-2-chloropyrimidine, pyrrolidin-3-amine, DMF or THF, MgO nanoparticles catalyst | 80–120 | 4–12 | Catalyst improves yield and rate |

| Dihydrochloride salt formation | Free base, HCl in ethanol or water | Room temp | 1–3 | Salt formation by acid-base reaction |

Purification and Characterization

- Purification Methods : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic purification (silica gel chromatography) is employed to obtain high purity.

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure.

- High-Performance Liquid Chromatography (HPLC) ensures purity.

- Mass spectrometry (MS) and elemental analysis confirm molecular weight and composition.

Industrial Production Considerations

- Large-scale batch reactors are used for both the nucleophilic substitution and salt formation steps.

- Process optimization includes:

- Use of nanoparticle catalysts (e.g., MgO) to increase yield and reduce reaction time.

- Controlled temperature and inert atmosphere to minimize byproducts.

- Efficient purification protocols to ensure product quality.

- The one-step synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine derivatives streamlines the process and enhances throughput.

Summary Table of Preparation Method

| Stage | Key Reagents | Solvent(s) | Catalyst/Additives | Temp (°C) | Time (h) | Product Form | Notes |

|---|---|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine synthesis | 2-Hydroxy-5-bromopyrimidine, POCl3, triethylamine | None (neat or organic solvent) | None | 80–85 | ~6 | 5-Bromo-2-chloropyrimidine | Nitrogen atmosphere preferred |

| Nucleophilic substitution | 5-Bromo-2-chloropyrimidine, pyrrolidin-3-amine | DMF or THF | MgO nanoparticles | 80–120 | 4–12 | 5-Bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine | Catalyst enhances yield |

| Salt formation | Free base amine, HCl | Ethanol, water | None | RT | 1–3 | Dihydrochloride salt | Improves stability and solubility |

Research Findings and Notes

- The use of magnesium oxide nanoparticles as a catalyst in the nucleophilic substitution step has been shown to significantly enhance reaction efficiency and yield, making it a promising method for both laboratory and industrial synthesis.

- The dihydrochloride salt form is preferred for medicinal chemistry applications due to improved handling and biological compatibility.

- Purification steps such as recrystallization and chromatography are essential to achieve high purity required for research and pharmaceutical use.

- Industrial scale-up benefits from the one-step synthesis of the brominated pyrimidine intermediate, reducing the number of reaction steps and improving overall process economy.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of pyrimidin-2-amine derivatives with higher oxidation states.

Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrimidin-2-amine derivatives with lower oxidation states.

Substitution: Substitution reactions can result in the formation of various substituted pyrimidin-2-amines.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of pharmaceuticals. It has been investigated for its potential as an enzyme inhibitor and receptor ligand, making it relevant in drug discovery processes. Studies have shown that compounds with similar structures can modulate biological pathways by interacting with specific enzymes or receptors, suggesting that 5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride may exhibit similar properties.

Enzyme Inhibition Studies

Research indicates that this compound can serve as a model for studying enzyme inhibitors. By binding to the active sites of enzymes, it can prevent substrate interaction, thereby inhibiting enzymatic activity. This mechanism is crucial for developing therapeutic agents aimed at diseases where enzyme activity needs to be regulated.

Synthesis of Complex Organic Molecules

In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its reactivity allows chemists to introduce various functional groups through substitution reactions, facilitating the development of diverse chemical entities.

Agrochemicals

The compound is also applied in the production of agrochemicals, where it serves as a precursor for developing pesticides and herbicides. The structural attributes of pyrimidine derivatives are often associated with biological activity against pests and weeds, making this compound a candidate for further exploration in agricultural chemistry.

Chemical Manufacturing

In industrial settings, this compound can be produced using large-scale reactions optimized for yield and purity. Continuous flow reactors are commonly employed to ensure consistent quality during production processes.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds similar to this compound in various applications:

- Enzyme Inhibition : A study demonstrated that pyrimidine derivatives could effectively inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory properties.

- Agrochemical Development : Research indicated that pyrimidine-based compounds showed significant activity against common agricultural pests, leading to their incorporation into new pesticide formulations.

These findings underscore the importance of further investigating this compound's potential across multiple domains.

Mechanism of Action

The mechanism by which 5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride with structurally related pyrimidine and pyridine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form | Key Differences vs. Target Compound | Reference |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₂BrCl₂N₄ | 314.8 | 5-Br, pyrrolidin-3-yl | Dihydrochloride | Reference compound | |

| N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride | C₈H₁₂Cl₂N₄ | 236.9 | Pyrrolidin-3-yl (no Br) | Dihydrochloride | Lacks bromine; pyrimidin-4-amine substitution | |

| (5-Bromopyrimidin-2-yl)methylamine hydrochloride | C₆H₉BrClN₃ | 238.5 | 5-Br, methylamine | Hydrochloride | Methylamine substituent; single HCl salt | |

| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | C₇H₁₁Cl₂FN₂O | 229.1 | 5-F, pyridine core | Dihydrochloride | Pyridine vs. pyrimidine core; fluorine substituent | |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | C₉H₁₂BrClN₄ | 307.6 | 5-Br, cyclopentyl | None | Cyclopentyl substituent; neutral form |

Key Observations

Bromine Substitution: The presence of bromine in the target compound increases molecular weight by ~79.9 g/mol compared to non-brominated analogs (e.g., N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride). Bromine’s electron-withdrawing effect may modulate the pyrimidine ring’s electronic properties, influencing reactivity and target binding .

Salt Form: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than neutral analogs (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) or mono-hydrochloride derivatives (e.g., (5-bromopyrimidin-2-yl)methylamine hydrochloride) .

Pyrrolidine vs. Piperidine : highlights 5-bromo-N-(piperidin-4-yl)pyridin-3-amine dihydrochloride, where the six-membered piperidine ring offers greater conformational flexibility than the five-membered pyrrolidine in the target compound. This difference may affect pharmacokinetic properties like metabolic stability .

Biological Activity

5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS Number: 2097954-10-2) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

The compound has the following chemical structure and properties:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The bromine atom in the structure is believed to enhance the compound's lipophilicity, facilitating better membrane permeability and improving its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial properties.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Studies

- In Vitro Studies : A study conducted on the antibacterial effects of several pyrimidine derivatives found that compounds similar to this compound showed promising results in inhibiting bacterial growth. The study reported that modifications in the pyrimidine structure could lead to enhanced bioactivity, indicating the importance of structural optimization in drug development .

- Antifungal Activity : In addition to antibacterial properties, the compound has also been tested for antifungal activity against strains such as Candida albicans and Fusarium oxysporum, showing effective inhibition with MIC values ranging from 16.69 to 78.23 µM for C. albicans .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substitutions on the pyrimidine ring can significantly influence biological activity:

- Bromine Substitution : The presence of bromine enhances antimicrobial efficacy.

- Pyrrolidine Ring : The pyrrolidine moiety contributes to increased binding affinity and specificity towards bacterial enzymes.

These insights are crucial for guiding future modifications aimed at enhancing the therapeutic potential of this compound.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, including:

- Intermediate preparation : Bromination of pyrimidine precursors (e.g., 5-bromo-2-chloropyrimidine) followed by nucleophilic substitution with pyrrolidin-3-amine.

- Salt formation : Treatment with HCl to yield the dihydrochloride form.

Critical reaction conditions include: - Temperature control : Maintain 0–5°C during bromination to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for substitution steps to enhance nucleophilicity .

- Inert atmosphere : Argon or nitrogen to prevent oxidation of amine intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Employ a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., -NMR for pyrrolidine protons and pyrimidine ring protons) .

- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 254 nm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H] and isotopic patterns for bromine) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular docking be applied to study the reactivity or biological interactions of this compound?

- DFT calculations : Model the compound’s electronic structure to predict sites of electrophilic/nucleophilic reactivity. For example, analyze the pyrrolidine nitrogen’s nucleophilicity in substitution reactions .

- Molecular docking : Screen against target proteins (e.g., kinases) to predict binding affinities. Use PyMOL or AutoDock Vina to simulate interactions with active sites .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR shifts) during structural elucidation?

- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., pyrrolidine ring puckering) that cause signal splitting .

- Isotopic labeling : Synthesize -labeled analogs to assign ambiguous peaks in - HMBC spectra .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo-2-chloronicotinaldehyde derivatives) to validate assignments .

Q. How does the hydrochloride salt form influence the compound’s solubility and pharmacokinetic properties in preclinical studies?

- Solubility enhancement : The dihydrochloride salt increases aqueous solubility by forming ion-dipole interactions with water, critical for in vivo bioavailability studies .

- pH-dependent stability : Test solubility across physiological pH (1.2–7.4) using shake-flask methods. Monitor degradation via LC-MS under simulated gastric conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.